

2-Chloro-4,4'-bipyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,4'-bipyridine

Cat. No.: B1590769

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4,4'-bipyridine**: Synthesis, Reactivity, and Applications

Introduction

2-Chloro-4,4'-bipyridine is a heterocyclic aromatic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its unique electronic and structural properties, characterized by the presence of a reactive chlorine atom and two nitrogen-containing pyridine rings, make it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, chemical reactivity, and significant applications, particularly in the fields of drug discovery and materials science. For researchers and development professionals, understanding the nuances of this molecule is key to leveraging its full potential in creating novel functional materials and therapeutic agents.

Core Molecular Profile

2-Chloro-4,4'-bipyridine is an organic compound identified by its distinct molecular structure and properties. The fundamental characteristics are summarized below, providing essential data for laboratory use and computational modeling.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_7ClN_2$	[1] [2]
Molecular Weight	190.63 g/mol	[1] [2] [3]
CAS Number	53344-73-3	[1] [2]
IUPAC Name	2-chloro-4-(pyridin-4-yl)pyridine	[1]
Synonyms	2-Chloro-4,4'-bipyridyl, 2-Chloro-4-(4-pyridyl)pyridine	[1]
Appearance	Solid	

Physicochemical and Safety Data

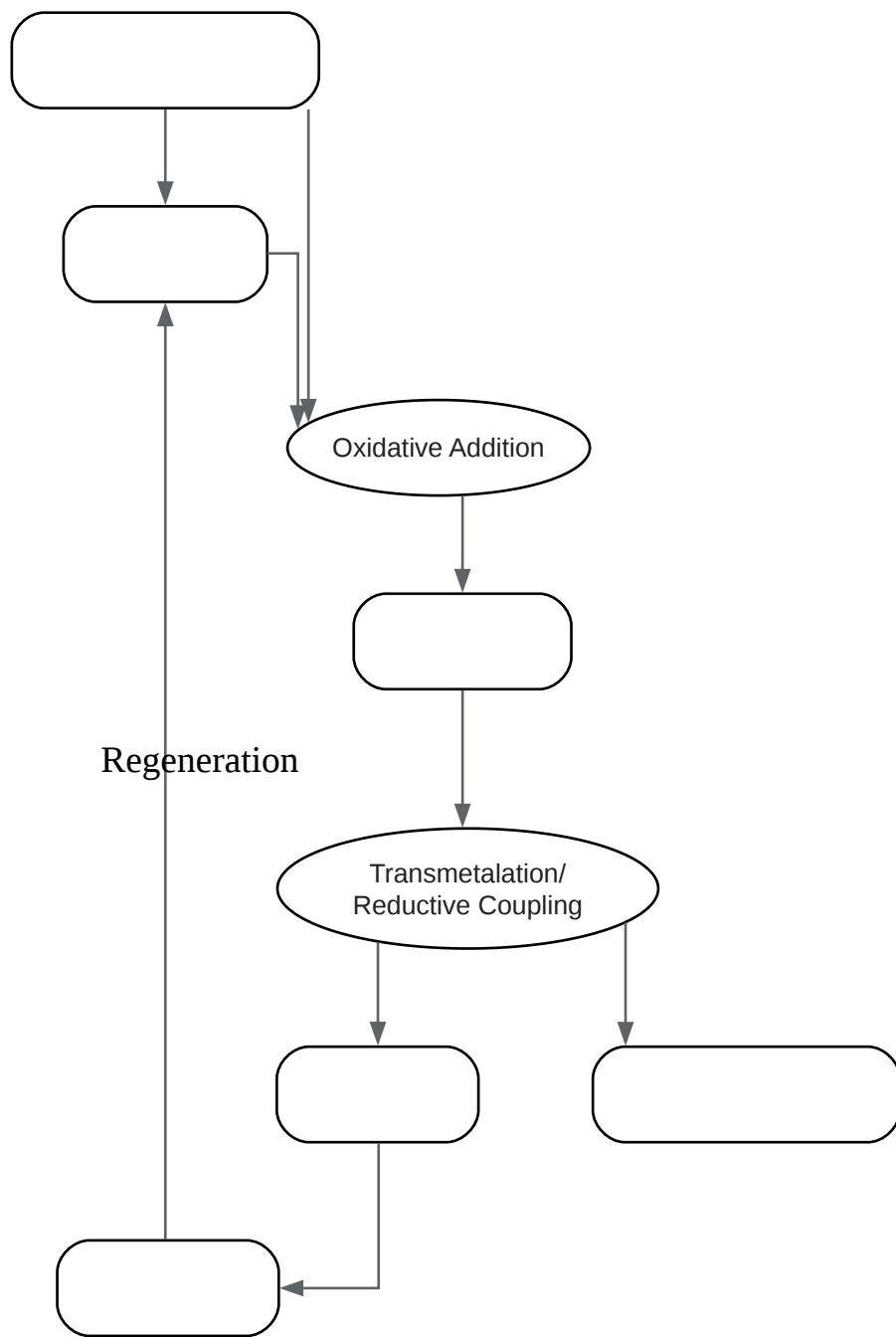
The physical properties and safety information are crucial for proper handling, storage, and experimental design.

Property	Value	Source(s)
Boiling Point	313 °C at 760 mmHg	[1]
Density	1.245 g/cm ³	[1]
Flash Point	172 °C	[1]
Storage	Inert atmosphere, room temperature	

Safety Profile: The compound is classified with the following GHS hazard statements, necessitating careful handling in a laboratory setting.

- H302: Harmful if swallowed[\[1\]](#)
- H315: Causes skin irritation[\[1\]](#)
- H319: Causes serious eye irritation[\[1\]](#)

- H335: May cause respiratory irritation[1]


Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]

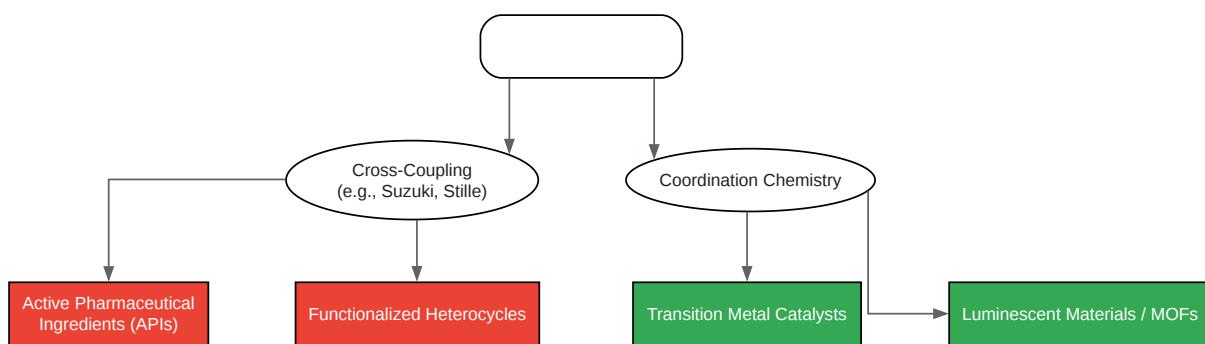
Synthesis and Mechanistic Considerations

The synthesis of substituted bipyridines often relies on transition-metal-catalyzed cross-coupling reactions. While specific literature for the direct synthesis of **2-Chloro-4,4'-bipyridine** is not detailed, a highly plausible and industrially relevant approach is the nickel-catalyzed reductive homocoupling of a 2-chloro-4-halopyridine precursor. This method is efficient for creating symmetrical bipyridines.[4]

Causality in Method Selection: Nickel catalysis is particularly effective for this type of transformation due to its ability to undergo a facile Ni(0)/Ni(II) catalytic cycle.[4] Manganese powder is often used as a terminal reductant because it is inexpensive and effective at regenerating the active Ni(0) catalyst from the Ni(II) species formed after reductive elimination. The reaction typically does not require an external ligand, as the pyridine substrate or the bipyridine product can coordinate to the nickel center to stabilize the catalytic species.[4]

[Click to download full resolution via product page](#)

Generalized workflow for Ni-catalyzed synthesis.


Chemical Reactivity and Applications

The reactivity of **2-Chloro-4,4'-bipyridine** is dominated by two key features: the electrophilic carbon atom attached to the chlorine and the lone pair of electrons on the nitrogen atoms.

A. Cross-Coupling Reactions: The chloro-substituent at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the facile introduction of various functional groups (alkyl, aryl, amino, etc.), making it an indispensable intermediate in the synthesis of complex pharmaceutical compounds and functional materials.^{[5][6]} Halogenated pyridine derivatives are crucial in drug discovery for building molecular scaffolds that target a wide range of diseases.^[5]

B. Ligand Synthesis and Coordination Chemistry: As a bipyridine, the molecule functions as a bidentate chelating ligand, readily forming stable complexes with a vast number of transition metal ions.^[7] These metal complexes are central to many areas of research:

- **Catalysis:** Bipyridine-ligated metal complexes are widely used as catalysts in organic synthesis.^{[6][8]}
- **Materials Science:** The formation of stable metal complexes is exploited in the development of luminescent materials, sensors, and metal-organic frameworks (MOFs).^{[3][6]}
- **Oncology Research:** Platinum(II) complexes containing substituted bipyridine ligands have been synthesized and evaluated for their in-vitro anti-proliferative activities against human cancer cell lines, with some showing enhanced activity compared to cisplatin.^[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. 2-CHLORO-4,4'-BIPYRIDINE | CAS 53344-73-3 [[matrix-fine-chemicals.com](http://www.matrix-fine-chemicals.com)]
- 3. 53344-73-3 | 2-Chloro-4,4'-bipyridine - Moldb [[moldb.com](http://www.moldb.com)]
- 4. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di-tert-butyl-2,2'-bipyridine - PMC [[pmc.ncbi.nlm.nih.gov](http://www.ncbi.nlm.nih.gov)]
- 5. [nbinno.com](http://www.nbinno.com) [nbinno.com]
- 6. [nbinno.com](http://www.nbinno.com) [nbinno.com]
- 7. 2,2'-Bipyridine CAS#: 366-18-7 [[m.chemicalbook.com](http://www.m.chemicalbook.com)]
- 8. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [[pmc.ncbi.nlm.nih.gov](http://www.ncbi.nlm.nih.gov)]
- 9. Synthesis of [PtCl₂(4,4'-dialkoxy-2,2'-bipyridine)] complexes and their in vitro anticancer properties - PMC [[pmc.ncbi.nlm.nih.gov](http://www.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [2-Chloro-4,4'-bipyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590769#2-chloro-4-4-bipyridine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com